molecular formula C10H9FO2 B13123808 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one CAS No. 391-79-7

6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B13123808
CAS No.: 391-79-7
M. Wt: 180.17 g/mol
InChI Key: RDCXHYIXNZKVDQ-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One common method might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2h)-one: Similar structure but with a methoxy group instead of a hydroxyl group.

    6-Chloro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

6-Fluoro-7-hydroxy-3,4-dihydronaphthalen-1(2h)-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

391-79-7

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

6-fluoro-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9FO2/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,13H,1-3H2

InChI Key

RDCXHYIXNZKVDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)O)F

Origin of Product

United States

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